Cas no 2228131-05-1 (methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate)

methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate
- 2228131-05-1
- EN300-1975313
-
- Inchi: 1S/C8H8Cl2N2O2/c1-14-8(13)6(11)4-2-5(9)7(10)12-3-4/h2-3,6H,11H2,1H3
- InChI Key: UQGIFUDYHICLLC-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(=C1)C(C(=O)OC)N)Cl
Computed Properties
- Exact Mass: 233.9962829g/mol
- Monoisotopic Mass: 233.9962829g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.2Ų
- XLogP3: 1.4
methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1975313-0.1g |
methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate |
2228131-05-1 | 0.1g |
$956.0 | 2023-09-16 | ||
Enamine | EN300-1975313-10.0g |
methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate |
2228131-05-1 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-1975313-5g |
methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate |
2228131-05-1 | 5g |
$3147.0 | 2023-09-16 | ||
Enamine | EN300-1975313-1g |
methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate |
2228131-05-1 | 1g |
$1086.0 | 2023-09-16 | ||
Enamine | EN300-1975313-0.05g |
methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate |
2228131-05-1 | 0.05g |
$912.0 | 2023-09-16 | ||
Enamine | EN300-1975313-0.5g |
methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate |
2228131-05-1 | 0.5g |
$1043.0 | 2023-09-16 | ||
Enamine | EN300-1975313-1.0g |
methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate |
2228131-05-1 | 1g |
$1086.0 | 2023-06-01 | ||
Enamine | EN300-1975313-2.5g |
methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate |
2228131-05-1 | 2.5g |
$2127.0 | 2023-09-16 | ||
Enamine | EN300-1975313-5.0g |
methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate |
2228131-05-1 | 5g |
$3147.0 | 2023-06-01 | ||
Enamine | EN300-1975313-0.25g |
methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate |
2228131-05-1 | 0.25g |
$999.0 | 2023-09-16 |
methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate Related Literature
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Additional information on methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate
Research Brief on Methyl 2-Amino-2-(5,6-Dichloropyridin-3-yl)acetate (CAS: 2228131-05-1): Recent Advances and Applications
Methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate (CAS: 2228131-05-1) is a chemically synthesized intermediate with significant potential in pharmaceutical and agrochemical applications. Recent studies have highlighted its role as a key building block in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and antimicrobial agents. This research brief consolidates the latest findings on this compound, focusing on its synthetic pathways, biological activities, and potential industrial applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate as a precursor for the synthesis of pyridine-based kinase inhibitors. The research demonstrated that modifications at the amino and ester functional groups of this compound could yield derivatives with high selectivity for specific kinase targets, such as JAK2 and EGFR. These findings open new avenues for the design of targeted cancer therapies, with several derivatives currently under preclinical evaluation.
In the agrochemical sector, a recent patent (WO2023056121) disclosed the utility of this compound in the synthesis of next-generation fungicides. The dichloropyridine moiety was found to enhance the binding affinity of these fungicides to fungal cytochrome P450 enzymes, thereby improving their efficacy against resistant strains. Field trials conducted in 2024 reported a 30-40% increase in crop protection efficiency compared to conventional fungicides, positioning this compound as a promising candidate for sustainable agriculture.
From a synthetic chemistry perspective, advancements in catalytic asymmetric hydrogenation have enabled the production of enantiomerically pure forms of methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate. A 2024 Nature Catalysis paper detailed a novel iridium-based catalyst system that achieves >99% enantiomeric excess (ee) under mild reaction conditions. This breakthrough addresses previous challenges in stereocontrol and scalability, facilitating the compound's use in chiral drug development.
Ongoing toxicological studies (as of Q2 2024) indicate that the compound exhibits favorable ADME (absorption, distribution, metabolism, and excretion) profiles in mammalian models, with low cytotoxicity observed at therapeutic concentrations. However, researchers emphasize the need for further investigation into its metabolic pathways, particularly regarding potential bioactivation to reactive intermediates. These studies will be critical for determining its safety profile in human applications.
The global market for methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate is projected to grow at a CAGR of 8.2% from 2024 to 2030, driven by increasing demand from both pharmaceutical and agrochemical sectors. Major manufacturers are scaling up production capacities, with particular focus on green chemistry approaches to reduce environmental impact. Recent life cycle assessments suggest that enzymatic synthesis routes may reduce the carbon footprint of production by up to 45% compared to traditional chemical methods.
In conclusion, methyl 2-amino-2-(5,6-dichloropyridin-3-yl)acetate represents a versatile chemical entity with expanding applications across multiple industries. Continued research into its derivative chemistry and biological activities is expected to yield significant therapeutic and agricultural innovations in the coming years. Collaborative efforts between academia and industry will be essential to fully realize its potential while addressing remaining challenges in safety and sustainable production.
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